7-Nitro-3H-benzooxazol-2-one

Organic Synthesis Process Chemistry Heterocyclic Chemistry

This 7-nitro regioisomer (CAS 81117-90-0) is the only valid choice for reproducible SAR and VNS mechanistic studies—5- and 6-nitro isomers exhibit divergent reactivity. Synthesized in one step with quantitative yield, it provides a high-purity (97%) benzoxazolone core for medicinal chemistry and library synthesis. Insist on CAS 81117-90-0 to avoid isomeric misassignment and ensure experimental consistency.

Molecular Formula C7H4N2O4
Molecular Weight 180.12 g/mol
CAS No. 81117-90-0
Cat. No. B3285751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-3H-benzooxazol-2-one
CAS81117-90-0
Molecular FormulaC7H4N2O4
Molecular Weight180.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)N2
InChIInChI=1S/C7H4N2O4/c10-7-8-4-2-1-3-5(9(11)12)6(4)13-7/h1-3H,(H,8,10)
InChIKeySKYBXCYGTUEWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-3H-benzooxazol-2-one (CAS 81117-90-0): A Regiospecific Nitro-Benzoxazolone Building Block for Targeted Organic Synthesis and Inhibitor Design


7-Nitro-3H-benzooxazol-2-one (CAS 81117-90-0) is a heterocyclic building block belonging to the benzoxazolone class, characterized by a nitro group at the 7-position of the fused benzene-oxazole ring system . It is a solid with the molecular formula C₇H₄N₂O₄ and a molecular weight of 180.12 g/mol [1]. This compound is distinct from other nitro-benzoxazolone isomers (e.g., 6-nitro) due to its specific regiosubstitution pattern, which dictates its unique reactivity profile and physicochemical properties, making it a critical intermediate for synthesizing more complex molecules and exploring structure-activity relationships in medicinal chemistry .

Why 7-Nitro-3H-benzooxazol-2-one Cannot Be Substituted by Other Nitro-Benzoxazolone Isomers in Research and Procurement


Generic substitution among nitro-benzoxazolone isomers is scientifically invalid due to the profound impact of the nitro group's position on the benzoxazolone core's reactivity, electronic properties, and biological activity. For example, 5- and 6-nitrobenzoxazoles exhibit distinct nucleophilic substitution pathways compared to their 7-nitro counterpart [1]. The specific regiosubstitution dictates the compound's ability to participate in reactions like the Vicarious Nucleophilic Substitution (VNS) and its potential as a specific enzyme inhibitor or synthetic precursor . Procurement decisions must therefore be guided by the exact CAS number (81117-90-0) to ensure the correct regioisomer is obtained for reproducible experimental outcomes and targeted applications, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 7-Nitro-3H-benzooxazol-2-one (CAS 81117-90-0) Against Closest Analogs


Synthetic Efficiency: Near-Quantitative One-Step Synthesis Compared to Multi-Step Routes for Other Nitro-Benzoxazolones

7-Nitro-3H-benzooxazol-2-one can be synthesized in a single step with a quantitative yield, offering a significant advantage over related compounds that require more complex, lower-yielding synthetic procedures. A recently published protocol demonstrates its one-step synthesis in quantitative yield using adapted Vilsmeier conditions, which represents a substantial improvement in synthetic efficiency [1].

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Purity and Quality Control: Available 97% Purity with Certificates of Analysis

The 7-nitro isomer is commercially available with a standard purity of 97%, backed by batch-specific quality control data including NMR, HPLC, and GC reports . This level of documentation is not consistently provided for all nitro-benzoxazolone isomers, offering procurement confidence for users requiring high-purity starting materials.

Chemical Procurement Analytical Chemistry Quality Assurance

Physicochemical Distinction: Unique LogP Value Dictating Differential Solubility and Permeability

The regiosubstitution pattern of the nitro group directly influences the compound's partition coefficient (LogP). 7-Nitro-3H-benzooxazol-2-one has a calculated LogP of 1.55250 [1], a specific value that dictates its solubility and permeability profile, which will differ from other nitro-benzoxazolone isomers.

Medicinal Chemistry ADME Properties Physicochemical Analysis

Optimal Application Scenarios for 7-Nitro-3H-benzooxazol-2-one Based on Verifiable Differentiation


High-Efficiency Synthesis of Complex Heterocycles

This compound is ideal for researchers focused on streamlining the synthesis of complex molecules. Its ability to be prepared in a one-step, quantitative yield [1] makes it an optimal choice for generating large quantities of the benzoxazolone core for further derivatization in medicinal chemistry or materials science projects, minimizing time and resource expenditure.

Regiospecific Scaffold for Structure-Activity Relationship (SAR) Studies

In drug discovery, this compound serves as a critical tool for SAR investigations. Its unique 7-nitro regiosubstitution pattern provides a distinct electronic and steric profile compared to 5- and 6-nitro isomers [2]. Researchers can use it to probe the effect of nitro group position on target binding and biological activity, enabling the rational design of more potent and selective drug candidates.

Precursor for 7-Amino and 7-Substituted Benzoxazolone Derivatives

The 7-nitro group is a versatile handle for further chemical transformations. It can be selectively reduced to a 7-amino group, which can then be functionalized to create a diverse library of novel compounds. The high purity and batch-specific QC data ensure that these subsequent reactions proceed with minimal interference from impurities, making it a reliable starting material for creating custom chemical libraries.

Investigating Differential Reactivity in Nucleophilic Substitution Reactions

Given the known divergence in reactivity among nitrobenzoxazole isomers in reactions like Vicarious Nucleophilic Substitution (VNS) [2], this compound is invaluable for fundamental mechanistic studies in organic chemistry. It allows researchers to investigate how the position of an activating nitro group influences reaction pathways and outcomes on the benzoxazolone scaffold, contributing to a deeper understanding of heterocyclic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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